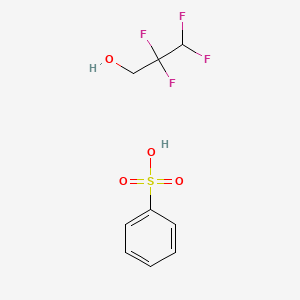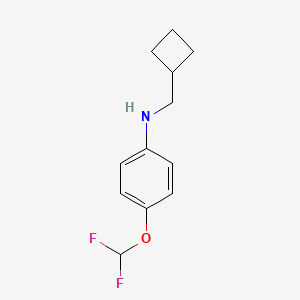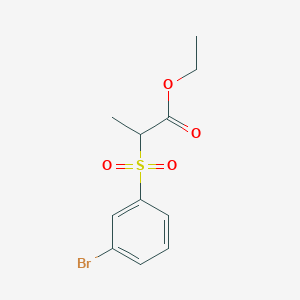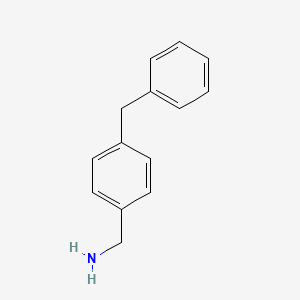
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate typically involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the propanol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzenesulfonates.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development and as a probe in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, making it useful in various chemical and biological processes. The benzenesulfonate group can also participate in specific binding interactions, enhancing the compound’s utility in targeted applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Shares the tetrafluoropropanol moiety but lacks the benzenesulfonate group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different fluorination patterns.
1,1,1-Trifluoro-2-propanol: A less fluorinated analog with distinct chemical properties.
Uniqueness
1-Propanol, 2,2,3,3-tetrafluoro-, benzenesulfonate is unique due to the combination of the tetrafluoropropanol and benzenesulfonate groups. This combination imparts both high thermal stability and specific reactivity, making it valuable in specialized applications where other fluorinated compounds may not be as effective.
Propiedades
Número CAS |
65675-12-9 |
|---|---|
Fórmula molecular |
C9H10F4O4S |
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
benzenesulfonic acid;2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C6H6O3S.C3H4F4O/c7-10(8,9)6-4-2-1-3-5-6;4-2(5)3(6,7)1-8/h1-5H,(H,7,8,9);2,8H,1H2 |
Clave InChI |
FIBPKVYSTFPKPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)




![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
